Technical Monograph: Propyl 2-amino-5-bromobenzoate
Technical Monograph: Propyl 2-amino-5-bromobenzoate
High-Purity Scaffold for Heterocyclic & Medicinal Chemistry
Executive Summary
Propyl 2-amino-5-bromobenzoate (CAS: 1178634-57-5), also known as n-propyl 5-bromoanthranilate, is a bifunctional aromatic building block critical to modern drug discovery. Distinguished by its orthogonal reactivity—combining a nucleophilic aniline moiety, an electrophilic ester, and a halogenated handle for cross-coupling—this compound serves as a versatile linchpin in the synthesis of quinazolinones, benzodiazepines, and biaryl scaffolds.
This guide provides a rigorous technical analysis of its physicochemical properties, optimized synthetic protocols, and downstream applications in pharmaceutical development, specifically targeting kinase inhibitors and antiviral agents.
Physicochemical Profile
The propyl ester functionality imparts distinct solubility characteristics compared to its methyl analog, enhancing lipophilicity (LogP) and facilitating cell permeability in early-stage lead compounds.
Table 1: Core Chemical Specifications
| Property | Specification | Notes |
| IUPAC Name | Propyl 2-amino-5-bromobenzoate | Alternate: 5-Bromoanthranilic acid propyl ester |
| CAS Number | 1178634-57-5 | |
| Molecular Formula | C₁₀H₁₂BrNO₂ | |
| Molecular Weight | 258.11 g/mol | |
| Physical State | Low-melting solid or viscous oil | Note: Methyl ester MP is 72–74°C; propyl chain flexibility typically lowers MP. |
| Solubility | DMSO, MeOH, EtOAc, DCM | Limited water solubility; highly soluble in organic media. |
| pKa (Predicted) | ~2.5 (Amine conjugate acid) | Weakly basic aniline nitrogen. |
| LogP (Predicted) | ~4.3 | High lipophilicity suitable for membrane permeation studies. |
Synthetic Methodology: Optimization & Scale-Up
While commercial sources exist, in-house synthesis is often required to ensure purity or to introduce isotopic labels. The most robust route is the Fischer Esterification of 2-amino-5-bromobenzoic acid.
Reaction Pathway
The synthesis relies on the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid by n-propanol. Thionyl chloride (
Figure 1: Acid-chloride mediated esterification pathway minimizing side reactions.
Detailed Protocol (Self-Validating)
Objective: Synthesis of 10 g of Propyl 2-amino-5-bromobenzoate.
-
Activation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a
drying tube), suspend 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) in anhydrous -propanol (100 mL). -
Addition: Cool the suspension to 0°C in an ice bath. Dropwise add thionyl chloride (
, 6.7 mL, 92.6 mmol, 2.0 equiv) over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2). -
Reflux: Remove the ice bath and heat the mixture to reflux (approx. 97°C) for 4–6 hours.
-
Validation Point: Monitor by TLC (30% EtOAc/Hexanes). The starting acid spot (
) should disappear, replaced by the less polar ester ( ).
-
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).
-
Neutralization: Dissolve the residue in EtOAc (150 mL) and wash carefully with saturated
solution (2 x 50 mL) to neutralize residual HCl. Wash with brine (50 mL). -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. If the product is an oil, it may crystallize upon standing or triturating with cold hexanes.-
Yield Expectations: 85–95% (approx. 10.5–11.5 g).
-
Chemical Reactivity & Applications[1][2][3]
The strategic value of this scaffold lies in its orthogonal reactivity . The bromine atom allows for carbon-carbon bond formation without affecting the ester or amine, while the anthranilate core is a precursor to privileged heterocyclic structures.
Reaction Manifold
Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.
Key Application: Suzuki-Miyaura Coupling
The C5-Bromine is highly reactive toward Pd-catalyzed cross-coupling, enabling the installation of aryl or heteroaryl groups before cyclization.
-
Catalyst System:
(5 mol%) or . -
Base:
or (2-3 equiv). -
Solvent: Dioxane/Water (4:1) or Toluene/EtOH/Water.
-
Significance: This route is preferred for synthesizing HCV NS5b polymerase inhibitors and PqsD inhibitors (Pseudomonas aeruginosa), where biaryl systems are essential for hydrophobic pocket binding.
Key Application: Quinazolinone Synthesis
Reaction with isothiocyanates (e.g., allyl isothiocyanate) or formamide yields 4(3H)-quinazolinones.
-
Mechanism: Nucleophilic attack of the aniline nitrogen on the electrophile (isothiocyanate/formamide), followed by intramolecular cyclization displacing the propyl ester (alkoxide leaving group).
-
Utility: This generates the core scaffold for many EGFR and VEGFR inhibitors.
Analytical Characterization
To validate the identity of the synthesized material, compare spectral data against these theoretical baselines derived from analog homology.
¹H NMR (400 MHz, CDCl₃) Prediction:
-
δ 7.98 (d, J=2.5 Hz, 1H): Aromatic H6 (ortho to ester, meta to amine). Most deshielded due to ester anisotropy.
-
δ 7.35 (dd, J=8.8, 2.5 Hz, 1H): Aromatic H4 (ortho to Br).
-
δ 6.58 (d, J=8.8 Hz, 1H): Aromatic H3 (ortho to amine). Shielded by electron-donating
. -
δ 5.75 (br s, 2H): Amine
. Exchangeable with . -
δ 4.25 (t, J=6.7 Hz, 2H): Propyl
. -
δ 1.78 (m, 2H): Propyl
. -
δ 1.02 (t, J=7.4 Hz, 3H): Propyl
.
Mass Spectrometry (ESI+):
-
[M+H]⁺: 258.0 / 260.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
Handling, Stability, & Safety
-
Storage: Store at +2°C to +8°C in a tightly sealed container, protected from light. The amine is susceptible to oxidation over long periods (turning dark brown).
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents (e.g., peroxides) which may oxidize the amine to a nitro/nitroso group.
-
Safety Profile:
-
GHS Classification: Warning.
-
Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Precaution: Use in a fume hood. Avoid inhalation of dust/vapors.
-
References
-
Chemical Identity & Properties
-
Synthetic Precursors & Methods
-
Hoover, J. M., & Stahl, S. S. (2013).[3] "Preparation of 2-Amino-5-bromobenzaldehyde." Organic Syntheses, 90, 240-250. (Describes reduction of the acid, validating the reactivity of the 2-amino-5-bromo scaffold). Link
-
Methyl 2-amino-5-bromobenzoate Properties.[4][5][6] Sigma-Aldrich Technical Data. Link
-
-
Applications in Drug Discovery
-
Yamaoka, N., et al. (2011). "Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors." Chemical & Pharmaceutical Bulletin, 59(2), 215-224. (Demonstrates acylation of the anthranilate core). Link
-
Majo, V. J., et al. (2010). "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions." Molecules, 15, 532-540. (Analogous Suzuki coupling on brominated aniline scaffolds). Link
-
Sources
- 1. 74189-16-5|2-Amino-5-bromobenzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. 20776-50-5|2-Amino-4-bromobenzoic acid|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methyl 2-amino-5-bromobenzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. biosynth.com [biosynth.com]
- 6. METHYL 2-AMINO-5-BROMOBENZOATE | 52727-57-8 [chemicalbook.com]
